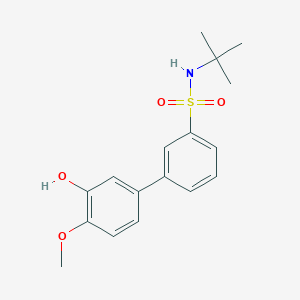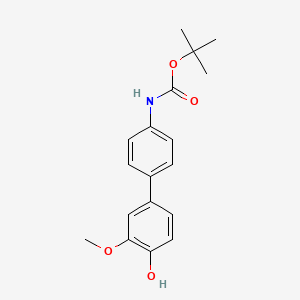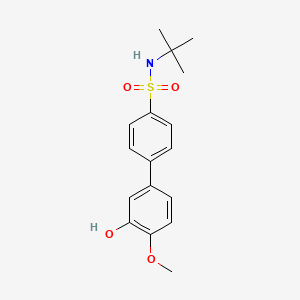
5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol, or 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol, is an aromatic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In addition, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties. This compound has been used in a variety of laboratory experiments, and its effects have been studied in both biochemical and physiological contexts.
Applications De Recherche Scientifique
5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In a study conducted by researchers at the University of California, San Francisco, 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol was found to inhibit the growth of human cancer cells. In addition, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties.
Mécanisme D'action
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and pain, and is believed to be the primary mechanism by which 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol exerts its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol has been found to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties. In addition, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively non-toxic. In addition, it has been found to possess a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to its use. In particular, its exact mechanism of action is not yet fully understood, and its effects in humans have not yet been studied.
Orientations Futures
There are several potential future directions for the study of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol. In particular, further research is needed to better understand its mechanism of action and its effects in humans. In addition, further studies are needed to determine its potential applications in the treatment of various diseases and conditions. Finally, further research is needed to determine the optimal dosage and administration for its use in human clinical trials.
Méthodes De Synthèse
5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol can be synthesized via a multi-step process. The first step involves the reaction of 4-t-Butylsulfamoylbenzaldehyde and 2-methoxyphenol in the presence of a base, such as sodium hydroxide. This reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride. This reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyphenol. The final step involves the reaction of the product with a base, such as sodium hydroxide, to yield 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol.
Propriétés
IUPAC Name |
N-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-8-5-12(6-9-14)13-7-10-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUCRQAZMRHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143126 | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
CAS RN |
1261901-73-8 | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



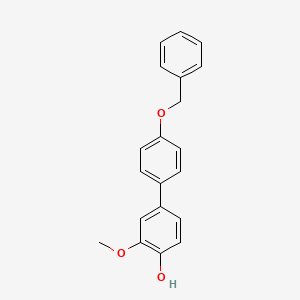


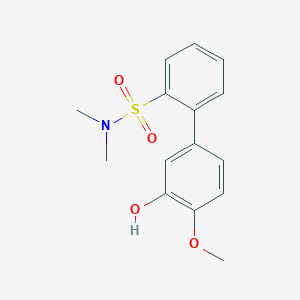
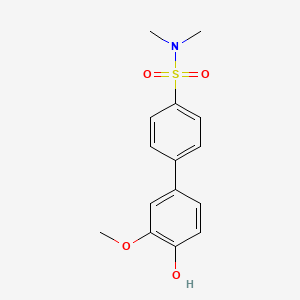


![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
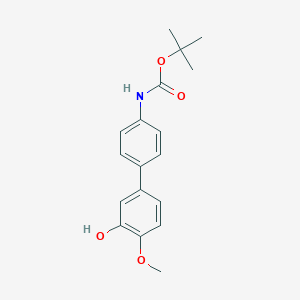
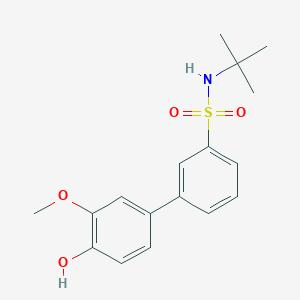
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
